molecular formula C11H9BrN2OS B4873392 4-bromo-N-(3-methylpyridin-2-yl)thiophene-2-carboxamide

4-bromo-N-(3-methylpyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B4873392
M. Wt: 297.17 g/mol
InChI Key: RXUHIYODYILZJL-UHFFFAOYSA-N
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Description

4-bromo-N-(3-methylpyridin-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with a bromine atom and a carboxamide group The compound also features a pyridine ring with a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-methylpyridin-2-yl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-methylpyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield various aryl-substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-methylpyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound binds to the active site of β-lactamase enzymes, inhibiting their activity and preventing bacterial resistance . The exact molecular pathways and targets can vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(3-methylpyridin-2-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-bromo-N-(3-methylpyridin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c1-7-3-2-4-13-10(7)14-11(15)9-5-8(12)6-16-9/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUHIYODYILZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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